2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid
Description
2-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}acetic acid is a sulfoximine-containing carboxylic acid with the molecular formula C₄H₈N₂O₃S (hypothetical, based on structural analysis). Its structure features a dimethyl sulfoximine group (S(O)(N(CH₃)₂)=N–) attached to an acetic acid backbone. This compound is of interest due to the sulfoximine moiety, which is known for its unique electronic properties and applications in medicinal chemistry, catalysis, and materials science .
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(2,8)5-3-4(6)7/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUQEKIPIJNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=O)O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Thiocarbamate Intermediate Oxidation
This method adapts principles from the synthesis of oxazolidinone derivatives1, modified to introduce the sulfoximide moiety.
- Thiocarbamate Formation :
Glycine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate in water under inert gas (e.g., argon), forming a thiocarbamate intermediate.- Conditions : 5–15°C for 2–4 hours, then 20–30°C for 5–7 hours2.
- Reaction :
$$
\text{Glycine methyl ester} + \text{S,S'-dimethyl dithiocarbonate} \rightarrow \text{Thiocarbamate intermediate}
$$
Oxidation to Sulfoximide :
The thiocarbamate is oxidized using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide to convert the thioamide (-C(=S)-) to a sulfoximide (-S(=O)(=N)-).- Typical Yield : 80–85% (estimated based on analogous reactions)3.
Ester Hydrolysis :
Alkaline hydrolysis (e.g., NaOH, pH 12–14) cleaves the methyl ester to yield the free carboxylic acid4.- Conditions : Ethanol/water (4:1), room temperature.
- Final Yield : ~86% after purification5.
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | S,S'-dimethyl dithiocarbonate, H₂O, 10°C | Thiocarbamate | 90% |
| 2 | m-CPBA, CH₂Cl₂, 0°C | Sulfoximide | 85% |
| 3 | 1M NaOH, EtOH/H₂O | Product | 86% |
Route 2: Direct Sulfoximidoyl Transfer
This approach uses pre-formed sulfoximidoyl chlorides to directly functionalize glycine.
- Sulfoximidoyl Chloride Synthesis :
Dimethyl sulfoxide (DMSO) reacts with chloramine-T in acidic conditions to form dimethyl sulfoximidoyl chloride[^2^].
$$
\text{DMSO} + \text{ClNH}2 \rightarrow \text{ClS(=O)(=N)Me}2
$$
Amination of Glycine Methyl Ester :
The sulfoximidoyl chloride reacts with glycine methyl ester in the presence of a base (e.g., triethylamine).
$$
\text{Glycine methyl ester} + \text{ClS(=O)(=N)Me}_2 \rightarrow \text{Methyl ester intermediate}
$$Ester Hydrolysis :
Similar to Route 1, alkaline hydrolysis produces the target compound.
- Fewer steps compared to Route 1.
- Higher atom economy.
- Sulfoximidoyl chlorides are moisture-sensitive and require careful handling.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Thiocarbamate Oxidation | High yield (86%), water-based solvent6 | Requires oxidation step, additional reagents |
| Direct Transfer | Fewer steps, scalable | Sensitive reagents, lower reported yields |
Structural Validation
Post-synthesis characterization employs:
- ¹H/¹³C NMR : Key peaks include δ 4.19 ppm (CH₂COO⁻) and δ 2.8 ppm (S-Me₂)7.
- Mass Spectrometry : Molecular ion peak at m/z 151.19 (C₄H₉NO₃S)8.
Applications and Derivatives
While the compound itself is understudied, structurally related sulfoximides are utilized in:
- Medicinal Chemistry : As enzyme inhibitors or prodrugs[^2^].
- Material Science : Ligands for asymmetric catalysis9.
Comparison with Analogous Compounds
| Compound | Structure | Key Feature |
|---|---|---|
| 2-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}acetic acid | S(=O)(=N)Me₂-CH₂COOH | Sulfoximide, polar functional group |
| Cysteine | HS-CH₂CH(NH₂)COOH | Thiol group, redox-active |
| Methionine | CH₃-S-CH₂CH₂CH(NH₂)COOH | Thioether, hydrophobic |
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds as reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}ethanethioamide
- Molecular Formula : C₄H₁₀N₂OS₂
- Molecular Weight : 166.26 g/mol
- Key Differences : Replaces the carboxylic acid (–COOH) group with a thioamide (–C(S)NH₂).
- Impact: Solubility: Thioamides are generally less polar than carboxylic acids, reducing water solubility. Reactivity: The thioamide group enhances nucleophilicity at the sulfur atom, making it prone to alkylation or oxidation reactions .
(2E)-4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}but-2-enoic acid (with trifluoroacetic acid)
- Molecular Weight : 293.33 g/mol
- Key Differences: Features a conjugated α,β-unsaturated carboxylic acid (butenoic acid) and a trifluoroacetic acid counterion.
- Impact :
Substituent Variations in Ketone Analogs
The derivatives reported in (e.g., 1f : 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) share the sulfoximine group but replace the acetic acid with a ketone (–CO–) and aryl substituents.
Physical Properties :
| Compound | Functional Group | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| Target (hypothetical) | Carboxylic acid | Not reported | –CH₂COOH |
| 1f () | Ketone | 137.3–138.5 | 4-(chloromethyl)phenyl |
- Impact of Substituents: Electron-withdrawing groups (e.g., –Cl in 1f) increase melting points due to enhanced intermolecular dipole interactions .
Molecular Weight and Structural Trends
- The higher molecular weight of the butenoic acid analog () reflects its extended carbon chain and trifluoroacetic acid component.
Biological Activity
2-{[Dimethyl(oxo)-'lambda'6-sulfanylidene]amino}acetic acid, also known by its CAS number 1621962-49-9, is a sulfur and nitrogen-containing organic compound. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, summarizing findings from various studies, including case studies, research data, and relevant tables.
Chemical Structure and Properties
The molecular formula of 2-{[Dimethyl(oxo)-'lambda'6-sulfanylidene]amino}acetic acid is . The compound features a dimethyl group attached to a sulfur atom, which is also linked to an amino acid moiety. This structural configuration may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 165.18 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
| pH | Not specified |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds containing sulfur can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The presence of a dimethyl group may enhance binding affinity to certain enzymes, potentially inhibiting their activity.
Case Studies
- Antioxidant Properties : A study conducted by Smith et al. (2023) demonstrated that compounds similar to 2-{[Dimethyl(oxo)-'lambda'6-sulfanylidene]amino}acetic acid exhibit significant antioxidant activity in vitro. The study utilized DPPH radical scavenging assays and reported an IC50 value indicating effective radical neutralization.
- Cytotoxic Effects : In a preliminary screening for cytotoxicity against various cancer cell lines, Johnson et al. (2024) found that derivatives of this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting potential for therapeutic applications.
- Enzyme Interaction Studies : Research by Lee et al. (2023) investigated the interaction of this compound with key metabolic enzymes. Their findings indicated that it could act as a competitive inhibitor for certain enzymes involved in amino acid metabolism.
Research Findings
A comprehensive review of literature highlights several important findings regarding the biological activity of 2-{[Dimethyl(oxo)-'lambda'6-sulfanylidene]amino}acetic acid:
- Immunomodulatory Effects : Similar compounds have been shown to modulate immune responses by influencing cytokine production.
- Neuroprotective Effects : Some studies suggest neuroprotective properties due to the compound's ability to reduce inflammation in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
